3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide
Description
This compound features a thiophene-2-carboxamide core modified by two key substituents:
- A sulfonyl-linked 4-(4-fluorophenyl)piperazine group at the 3-position of the thiophene ring.
- A 4-methylbenzylamide group at the carboxamide nitrogen.
The 4-fluorophenyl substituent on piperazine may optimize lipophilicity and target selectivity, while the 4-methylbenzyl group contributes to steric bulk and hydrophobicity.
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S2/c1-17-2-4-18(5-3-17)16-25-23(28)22-21(10-15-31-22)32(29,30)27-13-11-26(12-14-27)20-8-6-19(24)7-9-20/h2-10,15H,11-14,16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEWHLMZFAYUHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a solvent like diethylene glycol monomethyl ether under microwave irradiation.
Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Coupling with Thiophene Carboxamide: The final step involves coupling the sulfonylated piperazine with thiophene-2-carboxamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, sulfonamide derivatives have been explored as inhibitors of various kinases involved in cancer progression. The piperazine moiety enhances the binding affinity to target proteins, making this compound a candidate for further investigation in cancer therapy.
Case Study:
A study on benzamide derivatives demonstrated that modifications to the piperazine ring could enhance their potency against cancer cells. The introduction of fluorine atoms has been shown to increase metabolic stability and bioactivity, thereby enhancing anticancer efficacy .
Antidepressant Potential
Compounds featuring piperazine and thiophene structures have been linked to antidepressant effects. The mechanism often involves modulation of serotonin receptors, which are critical in mood regulation. Given the structural similarities, it is plausible that this compound may exhibit similar pharmacological properties.
Research Insight:
Studies have shown that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), suggesting that the compound may influence serotonin levels in the brain, potentially providing a new avenue for treating depression .
Antimicrobial Activity
The sulfonamide group is well-known for its antimicrobial properties. Compounds containing this functional group have been utilized as antibacterial agents due to their ability to inhibit bacterial folate synthesis.
Evidence:
Research indicates that sulfonamide derivatives can effectively combat a range of bacterial infections, making this compound a candidate for further exploration in antimicrobial therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key modifications to consider include:
- Piperazine Substituents: Alterations can enhance receptor binding and selectivity.
- Fluorination: Introduction of fluorine atoms can improve pharmacokinetic properties.
- Thiophene Modifications: Changes in the thiophene ring can affect biological activity and solubility.
Mechanism of Action
The mechanism of action of 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors, potentially modulating their activity. The sulfonyl group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The table below highlights structural variations among the target compound and analogs from the evidence:
Functional Implications of Structural Variations
Piperazine Linker and Substituents
- Sulfonyl vs. Ketone Linkers (Target vs.
- Fluorophenyl vs. Trifluoromethylphenyl (Target vs. MK37): The 4-fluorophenyl group offers moderate lipophilicity and reduced steric hindrance compared to MK37’s bulkier trifluoromethylphenyl group, which may improve blood-brain barrier penetration .
Amide Modifications
- 4-Methylbenzyl vs. Piperazinylbutyl (Target vs.
Thiophene Core Modifications
- 2-Carboxamide vs. 3-Carboxamide (Target vs. ): The positional isomerism in the thiophene carboxamide (2- vs. 3-position) significantly impacts electronic distribution. The 2-carboxamide in the target may enhance π-stacking interactions in biological targets compared to the 3-carboxamide analog .
Biological Activity
The compound 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide is a thiophene derivative with potential therapeutic applications. This article explores its biological activity, particularly in the context of anticancer properties, antimicrobial efficacy, and other pharmacological effects.
Chemical Structure
The compound features a thiophene ring, which is known for its diverse biological attributes. The presence of the piperazine moiety and sulfonyl group enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Properties
A study synthesized several thiophene carboxamide derivatives and evaluated their activity against the Hep3B cancer cell line. Among these, specific derivatives demonstrated IC50 values of 5.46 µM and 12.58 µM, indicating potent anticancer activity comparable to established drugs like Combretastatin A-4 (CA-4) .
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| 2b | 5.46 | Hep3B |
| 2e | 12.58 | Hep3B |
The study concluded that these compounds disrupt spheroid formation in cancer cells, a critical aspect of tumor growth and metastasis .
Antimicrobial Activity
Thiophene derivatives are also recognized for their antimicrobial properties. The structural characteristics of thiophene allow for interactions with bacterial cell membranes, leading to inhibition of growth.
Research Findings
A review identified that thiophene-2-carboxamide derivatives exhibited notable antimicrobial activity across various strains. The mechanisms often involve disruption of cellular processes or membrane integrity .
Structure-Activity Relationship (SAR)
The biological activity of thiophene derivatives can be significantly influenced by their chemical structure. Modifications to the thiophene ring or substituents can enhance potency and selectivity towards specific biological targets.
Key Insights from SAR Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
